molecular formula C21H26ClN3O2S B3015067 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride CAS No. 1216662-82-6

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride

Cat. No.: B3015067
CAS No.: 1216662-82-6
M. Wt: 419.97
InChI Key: QABQLZZSWMGCKO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

Research into similar chemical compounds reveals insights into potential reactions and derivative formations that could be applicable to N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride. For instance, studies on N,N-Dimethylbenzamide derivatives demonstrate their reactivity with active methylene compounds, amines, and heavy metal salts to produce a range of products, including α-dimethylaminobenzylidene derivatives and various heterocyclic compounds (Mukaiyama & Yamaguchi, 1966). These findings suggest potential pathways for synthesizing novel derivatives of the compound , which could be explored for various scientific applications.

Molecular Structure Analysis

The detailed study of molecular structures, as seen in the analysis of N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions were evaluated to understand their impact on molecular geometry, can provide valuable insights (Karabulut et al., 2014). Applying similar analytical techniques to this compound could reveal important structural features that determine its reactivity and potential for forming stable complexes with biological targets or other molecules.

Polymer Synthesis

Research into polymers based on dimethylaminoethyl methacrylate, such as the synthesis of α-hydroxy and α,ω-dihydroxy polymers, provides a template for the potential polymerization of this compound (Costa & Patrickios, 1999). Such polymers could have applications in drug delivery, where the unique structural elements of the compound could be leveraged to enhance bioavailability or target specificity.

Antimicrobial Activity

The exploration of novel antimicrobial agents is a critical area of research, especially given the rise of drug-resistant pathogens. Compounds such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives have been investigated for their antimicrobial properties (Yu et al., 2014). By examining the antimicrobial activity of this compound and its derivatives, researchers could potentially uncover new therapeutic agents against a variety of microbial infections.

Pharmacological Potential

The pharmacological properties of benzothiazepine derivatives, like the coronary vasodilator activity found in certain isomers, highlight the potential for this compound to possess significant pharmacological effects (Nagao et al., 1972). Further research could explore its activity across various biological targets, contributing to the development of new medications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-14-6-8-17(15(2)12-14)20(25)24(11-10-23(3)4)21-22-18-13-16(26-5)7-9-19(18)27-21;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABQLZZSWMGCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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